N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives and analogs similar to N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide involves multi-step chemical reactions, including condensation, cyclization, and functionalization processes. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide demonstrates a complex synthesis route, determined by X-ray crystallography, showcasing the intricate steps involved in creating such compounds (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is characterized through techniques such as X-ray crystallography, revealing detailed information about their crystalline form and molecular geometry. For example, the structure analysis of a related compound provided insights into its crystallization in the monoclinic space group and the specific orientation of its aryl rings, highlighting the non-conjugation to the tetrazole group and the presence of disorder in the aminosulfonyl group (Al-Hourani et al., 2016).
Scientific Research Applications
Synthesis and Molecular Structure Investigations
N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide and its derivatives are subjects of structural and spectroscopic studies to understand their stability and electronic structures. For instance, Mansour and Ghani (2013) performed a comprehensive theoretical and experimental study on a structurally similar compound, focusing on its optimized molecular structure, vibrational frequencies, and electronic structures using DFT/B3LYP and HF methods. This research highlighted the molecule's stability arising from hyperconjugative interactions and intramolecular hydrogen bond, analyzed using natural bond orbital (NBO) analysis (Mansour & Ghani, 2013).
Catalytic Synthesis of Novel Derivatives
The compound has been used as a catalyst or starting material in synthesizing novel derivatives with potential biological applications. Khashi, Davoodnia, and Chamani (2014) demonstrated the efficiency of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst for synthesizing new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, highlighting the role of such compounds in medicinal chemistry (Khashi, Davoodnia, & Chamani, 2014).
Antimicrobial and Antifungal Activities
Research into derivatives of this compound also explores their antimicrobial and antifungal potentials. For example, Khodairy, Ali, and El-wassimy (2016) synthesized novel triazepines, pyrimidines, and azoles incorporating N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide, which showed good antifungal activity, indicating potential for the development of new antimicrobial agents (Khodairy, Ali, & El-wassimy, 2016).
Herbicidal Activities
In the agricultural sector, derivatives of this compound have been evaluated for herbicidal activity. Gong-chun (2011) synthesized 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine and demonstrated its effectiveness against Brassica napus at specific concentrations, showcasing the potential for developing new herbicides (Gong-chun, 2011).
Mechanism of Action
Target of Action
DMAP is a highly efficient catalyst for acylation reactions . It’s often used in organic synthesis due to its ability to activate nucleophilic substitution on the nitrogen atom of the pyridine ring .
Mode of Action
The electron-donating dimethylamino group on DMAP can strongly activate the nitrogen atom on the pyridine ring for nucleophilic substitution . This significantly catalyzes the acylation/esterification reactions of alcohols and amines/acids, even those with high steric hindrance and low reactivity .
Biochemical Pathways
The specific biochemical pathways affected by DMAP would depend on the particular reactions it’s catalyzing. In general, it’s used to facilitate the formation of amides, esters, and other types of compounds in organic synthesis .
Result of Action
The primary result of DMAP’s action is the facilitation of acylation reactions, leading to the formation of new compounds .
Action Environment
The efficacy and stability of DMAP can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants .
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-4-16(14,15)11-7-8-10-6-5-9(12-8)13(2)3/h5-6,11H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQUSLJFOVOASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC=CC(=N1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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